N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methanesulfonylphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5S/c1-16(19,10-11-22-2)12-17-15(18)9-6-13-4-7-14(8-5-13)23(3,20)21/h4-5,7-8,19H,6,9-12H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFJHFDTXRVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methanesulfonylphenyl)propanamide (commonly referred to as HMB-MP) is a synthetic compound with potential biological activity, particularly in the context of antimicrobial and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
HMB-MP has a complex structure characterized by a methanesulfonamide group attached to a hydroxy-methoxy-methylbutyl chain. Its molecular formula is , and it exhibits properties that suggest potential interactions with biological targets.
The biological activity of HMB-MP is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds, while the methanesulfonamide group may participate in nucleophilic substitution reactions. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the antibacterial potential of compounds related to HMB-MP. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a derivative, has shown significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for HMB was found to be 1024 µg/ml, with effective biofilm eradication capabilities . Such findings suggest that HMB-MP may possess similar antimicrobial properties.
Enzyme Inhibition
HMB-MP has been investigated for its role as an enzyme inhibitor. The compound's structural features allow it to interact with various enzymes, potentially inhibiting their activity. This characteristic is valuable in drug development, particularly for targeting diseases where specific enzyme activities need to be modulated.
Study on Antibacterial Efficacy
A study conducted on the antibacterial efficacy of HMB revealed that it could disrupt the integrity of bacterial cell membranes, leading to increased permeability and eventual cell death. The compound was effective in dislodging up to 80% of preformed biofilms at certain concentrations .
Mechanistic Insights
Further mechanistic studies indicated that HMB treatment resulted in the release of intracellular proteins and nucleic acids from MRSA cells, highlighting its potential as a lead structure for developing new antibacterial agents .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H23N2O4S |
| Minimum In |
Q & A
Basic Question: What synthesis strategies are recommended for N-(2-hydroxy-4-methoxy-2-methylbutyl)-3-(4-methanesulfonylphenyl)propanamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Stepwise functionalization : Sequential introduction of methoxy, hydroxy, and methanesulfonyl groups via nucleophilic substitutions or coupling reactions.
- Protective group strategies : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to protect hydroxyl functionalities during synthesis .
- Catalytic optimization : Employing catalysts like EDC/HOBt for amide bond formation, with reaction temperatures controlled between 0–25°C to minimize side reactions .
Purity Assurance:
- Analytical monitoring : Thin-layer chromatography (TLC) for real-time reaction progress tracking.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .
- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
Basic Question: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Resolves proton environments (e.g., hydroxy, methoxy, sulfonyl groups) and confirms regioselectivity. For example, the methanesulfonyl group shows distinct deshielded peaks at δ 3.1–3.3 ppm (¹H) and δ 44–46 ppm (¹³C) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~410) and detects impurities via isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and monitor degradation under stress conditions .
Advanced Question: How can researchers optimize reaction conditions to improve yields during synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, elevated temperatures (40–50°C) may accelerate amidation but risk hydrolyzing the methoxy group .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps .
- Catalyst screening : Testing alternatives like DMAP for acylations or Pd/C for hydrogenolysis of protective groups .
- Yield tracking : Comparative analysis of isolated yields (e.g., 45–57% in multi-step protocols) to refine stoichiometry and reaction times .
Advanced Question: How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Methodological Answer:
- Cross-validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of the hydroxybutyl and methanesulfonylphenyl groups .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to identify misassignments .
- Synthetic controls : Repeat key steps with isotopically labeled precursors (e.g., ¹³C-methoxy) to trace signal origins .
Advanced Question: What experimental approaches are recommended to study the compound’s mechanism of action in biological systems?
Methodological Answer:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Compare with structurally analogous compounds to establish structure-activity relationships (SAR) .
- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
- Molecular docking : Simulate interactions with protein binding pockets (e.g., sulfonyl group hydrogen bonding with Arg120 in COX-2) using AutoDock Vina .
- In vivo models : Assess pharmacokinetics (oral bioavailability, half-life) in rodent models, with LC-MS/MS quantification of plasma metabolites .
Advanced Question: How can researchers design stability studies to evaluate degradation pathways under varying conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH). Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond yielding carboxylic acid derivatives) .
- Oxidative stability : Treat with H₂O₂ or tert-butyl hydroperoxide to identify oxidation-prone sites (e.g., methoxy to quinone conversion) .
- Long-term storage : Accelerated stability testing (25°C/60% RH) over 6–12 months, with periodic sampling for potency and impurity profiling .
Advanced Question: What strategies are effective for resolving low solubility issues in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate esters of the hydroxyl group to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
